molecular formula C9H10F2O2 B8746722 1,3-Difluoro-5-(2-methoxyethoxy)benzene

1,3-Difluoro-5-(2-methoxyethoxy)benzene

Cat. No.: B8746722
M. Wt: 188.17 g/mol
InChI Key: OGSJAHQLMMMHNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Difluoro-5-(2-methoxyethoxy)benzene (CAS: 1355011-33-4) is a fluorinated aromatic ether characterized by fluorine atoms at the 1- and 3-positions of the benzene ring and a 2-methoxyethoxy group at the 5-position. Its molecular formula is C₉H₁₀F₂O₂, with a molecular weight of 200.17 g/mol. The compound has been listed as a discontinued product, likely due to challenges in synthesis, stability, or commercial viability .

The 2-methoxyethoxy substituent introduces both electron-donating (ether oxygen) and steric effects, influencing solubility and reactivity. Fluorine atoms, being strongly electron-withdrawing, direct electrophilic substitution to specific positions on the ring.

Properties

Molecular Formula

C9H10F2O2

Molecular Weight

188.17 g/mol

IUPAC Name

1,3-difluoro-5-(2-methoxyethoxy)benzene

InChI

InChI=1S/C9H10F2O2/c1-12-2-3-13-9-5-7(10)4-8(11)6-9/h4-6H,2-3H2,1H3

InChI Key

OGSJAHQLMMMHNH-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC(=CC(=C1)F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include fluorobenzenes with alkoxy, methoxy, or ethoxy substituents. Differences in substituent position, chain length, and electronic properties significantly alter physical, chemical, and functional characteristics. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Selected Fluorobenzenes
Compound Name CAS Number Substituents Molecular Formula Key Differences
1,3-Difluoro-5-(2-methoxyethoxy)benzene 1355011-33-4 1,3-diF, 5-OCH₂CH₂OCH₃ C₉H₁₀F₂O₂ Discontinued; longer alkoxy chain
1,3-Difluoro-5-(methoxymethyl)benzene 228122-40-5 1,3-diF, 5-CH₂OCH₃ C₈H₈F₂O Shorter substituent; higher volatility
1,2-Dimethoxy-5-ethoxy-3-fluorobenzene 1804417-45-5 1-OCH₃, 2-OCH₃, 5-OCH₂CH₃, 3-F C₁₁H₁₅FO₃ Multiple methoxy groups; different regiochemistry
Diflufenican (Agrochemical) 83164-33-4 2,4-diF, pyridinecarboxamide C₁₉H₁₁F₂N₂O₂ Bioactive; herbicide application
Key Observations:

Substituent Length and Polarity :

  • The 2-methoxyethoxy group in the target compound enhances hydrophilicity compared to shorter chains (e.g., methoxymethyl in CAS 228122-40-5) .
  • Longer alkoxy chains may improve solubility in polar solvents but reduce thermal stability.

Regiochemical Effects :

  • Fluorine position (e.g., 1,3- vs. 2,4-difluoro) directs electrophilic substitution. For example, 1,3-difluoro derivatives favor meta/para substitution, whereas 2,4-difluoro analogs (e.g., diflufenican) are optimized for herbicidal activity .

Functional Group Diversity :

  • Compounds like diflufenican incorporate heterocyclic moieties (pyridinecarboxamide), enhancing bioactivity compared to simpler ethers .

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